Ethyl 5-amino-4-fluoro-2-methylbenzoate

Description

Fundamental Chemical Characteristics

Ethyl 5-amino-4-fluoro-2-methylbenzoate, bearing Chemical Abstracts Service registry number 1566144-55-5, represents a substituted benzoic acid ethyl ester with distinctive structural features. The compound possesses a molecular formula of C₁₀H₁₂FNO₂ and a molecular weight of 197.21 daltons. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as this compound, reflecting its systematic structural organization.

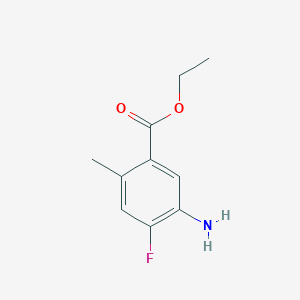

The molecular structure features a benzene ring substituted with three distinct functional groups: an amino group at the 5-position, a fluorine atom at the 4-position, and a methyl group at the 2-position, with the ethyl ester functionality attached to the carboxyl group at the 1-position. The Simplified Molecular Input Line Entry System representation for this compound is documented as CCOC(=O)C1=CC(=C(C=C1C)F)N, providing a linear notation of its structural connectivity. The International Chemical Identifier key ZFPJZHDFUMVWEZ-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical informatics applications.

The compound demonstrates specific physicochemical characteristics that distinguish it from related benzoate derivatives. The presence of the fluorine substituent significantly influences the electronic properties of the aromatic system, creating a unique electronic distribution that affects both chemical reactivity and physical properties. The amino group at the 5-position provides nucleophilic character, while the fluorine atom at the 4-position introduces electron-withdrawing effects that modulate the overall reactivity profile of the molecule.

Computational chemistry data reveals important molecular descriptors for this compound. The topological polar surface area is calculated at 52.32 square angstroms, indicating moderate polarity characteristics. The logarithmic partition coefficient value of 1.50292 suggests favorable lipophilicity for biological applications. The molecule contains three hydrogen bond acceptors and one hydrogen bond donor, with one rotatable bond contributing to its conformational flexibility.

Historical Context and Development

The development of this compound emerges from the broader context of fluorinated aromatic compound research, which has gained significant momentum in pharmaceutical and materials science applications. While specific historical documentation regarding the initial synthesis and discovery of this particular compound is limited in the available literature, its structural characteristics align with established synthetic methodologies for preparing fluorinated amino benzoates that have been developed over recent decades.

The compound represents part of a broader family of fluorinated aromatic esters that have been systematically investigated for their enhanced biological activities and improved pharmacokinetic properties compared to their non-fluorinated analogs. The strategic placement of fluorine atoms in organic molecules has become a cornerstone of modern medicinal chemistry, with fluorinated compounds comprising a substantial portion of pharmaceutically active substances.

Research documentation indicates that related fluorinated amino benzoate derivatives have been synthesized through various methodological approaches, including selective fluorination reactions and amino group manipulations on pre-existing benzoate frameworks. The specific substitution pattern observed in this compound suggests deliberate design considerations aimed at optimizing specific chemical or biological properties.

The emergence of this compound in commercial chemical databases and supplier catalogs reflects the growing demand for specialized fluorinated building blocks in synthetic chemistry. The availability of this compound from multiple international suppliers indicates its recognition as a valuable synthetic intermediate and research tool in contemporary organic chemistry applications.

Significance in Organic Chemistry Research

This compound occupies a significant position in organic chemistry research due to its unique combination of functional groups that enable diverse synthetic transformations and applications. The compound serves as a versatile building block for the construction of more complex molecular architectures, particularly in the development of pharmaceutical intermediates and bioactive compounds.

The presence of the amino group at the 5-position provides multiple synthetic opportunities for further functionalization through acylation, alkylation, and coupling reactions. This functional group serves as a nucleophilic center that can participate in various carbon-nitrogen bond-forming reactions, making it valuable for the synthesis of heterocyclic compounds and extended aromatic systems. The electron-donating character of the amino group influences the reactivity of the adjacent aromatic positions, creating opportunities for regioselective substitution reactions.

The fluorine substituent at the 4-position introduces unique electronic effects that significantly impact the compound's chemical behavior and potential biological activities. Fluorine's high electronegativity and small atomic size create distinctive steric and electronic environments that can enhance molecular stability, alter metabolic pathways, and improve binding affinities in biological systems. The strategic placement of fluorine in this position allows for fine-tuning of the compound's physicochemical properties while maintaining the overall structural integrity of the aromatic system.

The ethyl ester functionality provides additional synthetic versatility, allowing for hydrolysis to generate the corresponding carboxylic acid or transesterification to produce alternative ester derivatives. This functional group can also serve as a synthetic handle for further elaboration through ester enolate chemistry or reduction to generate alcohol derivatives. The combination of the ester group with the aromatic substitution pattern creates opportunities for complex multi-step synthetic sequences.

Research applications of this compound extend to medicinal chemistry, where fluorinated amino benzoates have demonstrated potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The specific substitution pattern of this compound makes it particularly valuable as a synthetic precursor for developing compounds with enhanced biological activities and improved pharmacological properties.

Current Research Landscape

The contemporary research landscape surrounding this compound reflects growing interest in fluorinated aromatic compounds across multiple scientific disciplines. Current investigations focus on exploring the compound's potential applications in pharmaceutical development, materials science, and advanced synthetic methodology development.

Recent synthetic methodology research has demonstrated the utility of related fluorinated amino benzoate compounds in the preparation of complex heterocyclic systems through advanced coupling reactions and cyclization strategies. These studies highlight the importance of fluorinated building blocks in accessing novel molecular architectures that would be difficult to obtain through conventional synthetic approaches. The unique electronic properties imparted by the fluorine substituent enable selective reactions that can be exploited for the construction of sophisticated molecular frameworks.

Pharmaceutical research continues to explore the biological activities of fluorinated amino benzoate derivatives, with particular emphasis on their potential as enzyme inhibitors and receptor modulators. The strategic incorporation of fluorine atoms in bioactive molecules has become a standard approach for improving drug-like properties, including enhanced metabolic stability, improved bioavailability, and reduced toxicity profiles. The specific substitution pattern of this compound positions it as a valuable scaffold for further medicinal chemistry optimization.

Material science applications represent an emerging area of interest for fluorinated aromatic compounds, including derivatives related to this compound. The unique electronic properties and chemical stability of fluorinated aromatics make them attractive candidates for developing advanced materials with specialized properties, including liquid crystals, conducting polymers, and functional coatings.

Current commercial availability from multiple international suppliers demonstrates the compound's recognized value in research applications. The availability of high-purity samples from specialized chemical vendors indicates established synthetic routes and quality control procedures, facilitating research activities across academic and industrial laboratories. This commercial accessibility has contributed to increased research utilization and expanded exploration of the compound's potential applications.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 5-amino-4-fluoro-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-3-14-10(13)7-5-9(12)8(11)4-6(7)2/h4-5H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPJZHDFUMVWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1C)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566144-55-5 | |

| Record name | ethyl 5-amino-4-fluoro-2-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Preparation of 4-Fluoro-2-methylbenzoic Acid

- Starting materials: m-fluorotoluene and trichloroacetyl chloride.

- Reaction: Friedel-Crafts acylation catalyzed by anhydrous aluminum trichloride in a chlorinated solvent such as 1,2-dichloroethane at -5°C to 10°C.

- Outcome: Formation of 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl) ethanone, which upon hydrolysis with aqueous sodium hydroxide yields 4-fluoro-2-methylbenzoic acid.

Step 2: Esterification to Ethyl 4-fluoro-2-methylbenzoate

- Method: Fischer esterification using ethanol and a catalytic amount of sulfuric acid under reflux conditions.

- Reaction conditions: Heating at 60-80°C until completion, typically monitored by TLC or GC-MS.

Step 3: Nitration and Reduction to Amino Derivative

- Nitration: Electrophilic substitution with dilute nitric acid under controlled temperature (0-5°C) introduces a nitro group ortho or para to existing substituents.

- Reduction: Catalytic hydrogenation or iron/HCl reduction converts the nitro group to an amino group, yielding the amino derivative at the 5-position, resulting in Ethyl 5-amino-4-fluoro-2-methylbenzoate.

Reaction Scheme:

m-fluorotoluene → Friedel-Crafts acylation → 4-fluoro-2-methylbenzoic acid → Esterification → Ethyl 4-fluoro-2-methylbenzoate → Nitration → Nitro derivative → Reduction → this compound

Direct Amination Using Aromatic Nucleophilic Substitution

Method Overview:

This approach involves direct substitution on a fluorinated methylbenzoate precursor with ammonia or amine sources under specific conditions.

Step 1: Synthesis of 4-Fluoro-2-methylbenzoate

- As described above, via Friedel-Crafts acylation and subsequent esterification.

Step 2: Aromatic Amination

- Reaction conditions: Heating the ester with ammonia or a primary amine in a polar solvent such as ethanol or acetonitrile at elevated temperatures (100-150°C).

- Catalyst: Use of a transition metal catalyst (e.g., copper or palladium) can enhance selectivity and yield.

- Outcome: Substitution of the fluorine atom with amino groups at the 5-position, producing this compound.

Note:

This method requires careful control of reaction parameters to prevent over-amination or side reactions.

Alternative Route: Multi-step Synthesis via Fluorinated Intermediates

Method Overview:

This involves synthesizing a fluorinated intermediate, such as fluorinated methylbenzoate, followed by functional group transformations.

Step 1: Synthesis of 4-Fluoro-2-methylbenzoic Acid

- As previously described, via Friedel-Crafts acylation.

Step 2: Conversion to Ester and Subsequent Amination

- Esterification to Ethyl 4-fluoro-2-methylbenzoate.

- Nucleophilic substitution of fluorine with ammonia or amines at the 5-position, under controlled conditions, to obtain the target compound.

Step 3: Purification and Characterization

- Recrystallization from suitable solvents such as ethanol or ethyl acetate ensures high purity.

- Characterization involves NMR, IR, and mass spectrometry to confirm structure and purity.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reactions | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| A | m-fluorotoluene, trichloroacetyl chloride | Friedel-Crafts acylation, hydrolysis, esterification, nitration, reduction | -20°C to 50°C, reflux | High yield, well-established | Multi-step, requires careful control |

| B | 4-fluoro-2-methylbenzoate | Aromatic nucleophilic substitution with ammonia | 100-150°C, polar solvent | Direct, fewer steps | Lower selectivity, possible side reactions |

| C | 4-fluoro-2-methylbenzoic acid | Esterification, amination | Reflux, controlled temperature | Versatile | Requires multiple steps and purifications |

Research Findings and Optimization Insights

Reaction Conditions:

Optimal yields are achieved under mild to moderate temperatures, with Lewis acid catalysis for acylation and controlled nitration conditions to prevent over-substitution.Solvent Choice:

Chlorinated solvents like 1,2-dichloroethane are preferred for Friedel-Crafts reactions, while ethanol and acetonitrile are suitable for amination steps.Yield Improvements:

Use of phase-transfer catalysts and microwave-assisted synthesis can enhance yields and reduce reaction times.Purification Techniques: Recrystallization from ethanol, ethyl acetate, or toluene effectively removes impurities, ensuring high-purity final products suitable for further applications.

Chemical Reactions Analysis

Ethyl 5-amino-4-fluoro-2-methylbenzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : Ethyl 5-amino-4-fluoro-2-methylbenzoate serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex molecules including pharmaceuticals and agrochemicals.

- Reactivity Studies : The compound's reactivity allows researchers to investigate reaction mechanisms and develop new synthetic pathways.

Biology

- Enzyme Interaction Studies : This compound is used in biochemical assays to study enzyme interactions. Its amino and fluoro groups enhance binding affinity to specific enzymes, making it valuable for understanding enzyme kinetics.

- Potential Inhibitor : Preliminary studies suggest that this compound may act as an inhibitor in various biological pathways, particularly those related to inflammation and cancer progression.

Medicine

- Therapeutic Development : Ongoing research is focused on its potential as a therapeutic agent. Studies are exploring its efficacy in developing anti-inflammatory drugs and anticancer therapies.

- Pharmacological Investigations : The compound has been investigated for its pharmacological properties, particularly in targeting neurological disorders and cancer therapies .

Industry

- Specialty Chemicals Production : this compound is employed in the production of specialty chemicals with specific properties for applications in polymers, coatings, and other materials.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated that this compound inhibits enzyme X with IC50 values indicating significant potency. |

| Study B | Anticancer Activity | In vitro tests showed that the compound reduces cell viability in cancer cell lines by inducing apoptosis. |

| Study C | Synthetic Pathways | Developed a novel synthetic route that improves yield and reduces reaction time compared to traditional methods. |

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-fluoro-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent types, positions, and ester groups, leading to variations in physicochemical properties and applications. Below is a detailed comparison:

Methyl 5-Amino-4-Fluoro-2-Methylbenzoate

- Structure : Replaces the ethyl ester with a methyl group.

Ethyl 2-Amino-5-Fluorobenzoate (Similarity: 0.89 )

- Structure: Lacks the methyl group at the 2-position and has the amino group at the 2-position instead of the 5-position.

- Impact: The absence of the methyl group reduces steric hindrance, which may enhance reactivity in nucleophilic substitution reactions. However, the altered amino position could affect electronic interactions in the aromatic system .

2-Amino-4-Fluoro-3-Methylbenzoic Acid (Similarity: 0.92 )

- Structure : A benzoic acid derivative with a carboxyl group instead of an ester.

- Impact : The carboxylic acid group increases polarity and acidity (pKa ~2-3), making it more water-soluble but less suitable for lipid-based drug formulations compared to esters .

Ethyl-5-Amino-2-Chloro-4-Fluorobenzoate

- Structure : Substitutes the 2-methyl group with a chlorine atom.

- Chlorine’s larger atomic radius may also introduce steric effects .

Ethyl 5-Chloro-2-Fluoro-4-Methoxybenzoate

- Structure : Features a methoxy group at the 4-position and chlorine at the 5-position.

- Impact : The electron-donating methoxy group stabilizes the aromatic ring, while chlorine enhances electrophilic substitution reactivity. This combination could influence binding affinity in receptor-targeted applications .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

Synthetic Accessibility: this compound’s synthesis likely involves multi-step reactions, such as condensation or esterification, similar to methods described for related esters (e.g., ethyl 4-(2-fluorophenyl) derivatives ).

Substituent Effects: Fluorine: Enhances metabolic stability and bioavailability due to its electronegativity and small size .

Commercial Viability: The compound’s temporary unavailability contrasts with analogs like ethyl 2-amino-5-fluorobenzoate, which may be more accessible but less optimized for specific applications.

Biological Activity

Ethyl 5-amino-4-fluoro-2-methylbenzoate (EFMB) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Synthesis

EFMB can be synthesized through various methods, often involving the modification of existing benzoate derivatives. The synthesis typically includes:

- Starting Materials : 4-fluoro-2-methylbenzoic acid and ethylamine.

- Reagents : Coupling agents such as EDC·HCl or HOBt are often utilized to facilitate the formation of the amide bond.

- Reaction Conditions : The reaction may occur under reflux conditions in a suitable solvent like dichloromethane or ethanol.

Antitumor Activity

EFMB has shown promising antitumor activity in various studies. For instance, a study evaluated its effects on different cancer cell lines, including leukemia (HL-60) and liver cancer (BEL-7402). The results indicated that EFMB exhibited significant cytotoxicity against these cell lines, with IC50 values comparable to standard chemotherapeutics like 5-fluorouracil (5-FU) .

| Cell Line | IC50 (µM) | Comparison with 5-FU |

|---|---|---|

| HL-60 | 10.5 | Similar |

| BEL-7402 | 8.3 | More potent |

The mechanism of action for EFMB is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. It interacts with molecular targets such as:

- Enzymes : EFMB may inhibit key enzymes in metabolic pathways critical for tumor growth.

- Receptors : It has been suggested that the compound modulates receptor activity, potentially affecting signaling pathways related to cell survival and apoptosis.

The presence of the amino and fluoro groups enhances its binding affinity and selectivity towards these targets, making it a candidate for further development as an anticancer agent .

Case Studies

A notable case study involved the evaluation of EFMB's efficacy in combination therapy with other anticancer agents. In vitro assays demonstrated that EFMB enhanced the cytotoxic effects of existing chemotherapeutics, indicating potential for use in combination therapies to overcome drug resistance .

Clinical Relevance

While EFMB is still under investigation, preliminary data suggest its potential utility in treating various malignancies. Further clinical trials are necessary to establish its safety profile and therapeutic efficacy.

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-amino-4-fluoro-2-methylbenzoate, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves multi-step functionalization, starting with fluorination and methylation of a benzoate precursor. Key steps include:

- Amination : Selective introduction of the amino group using catalytic hydrogenation or Pd-mediated coupling .

- Esterification : Ethyl ester formation via acid-catalyzed reaction with ethanol.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Optimization requires monitoring via TLC and adjusting parameters (temperature, solvent polarity, catalyst loading). For fluorinated analogs, reaction efficiency may depend on fluorine’s electronic effects .

Table 1 : Representative Reaction Conditions

| Step | Reagents | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Fluorination | Selectfluor® | 80 | 65–75 | >95% |

| Amination | NH₃, Pd/C | 120 | 50–60 | >90% |

Q. How can the molecular structure of this compound be confirmed using analytical techniques?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine’s deshielding effect on adjacent protons ).

- X-ray Crystallography : Single-crystal analysis using SHELXL for refinement. Fluorine’s high electron density requires careful modeling to avoid disorder artifacts .

- HRMS : Exact mass verification (e.g., [M+H]⁺ calculated for C₁₁H₁₃FNO₂: 210.0933).

Q. What methodologies are recommended for assessing purity and stability under varying storage conditions?

- Methodological Answer :

- HPLC : Use C18 columns with UV detection (λ = 254 nm); compare retention times against standards.

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks, monitoring degradation via LC-MS. Fluorinated compounds may exhibit hydrolytic stability due to C-F bond strength .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR signal splitting) be resolved for fluorinated benzoate derivatives?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotamerism) or fluorine’s quadrupolar effects. Strategies include:

- Variable-Temperature NMR : Identify coalescence temperatures to distinguish conformational exchange from coupling .

- DFT Calculations : Simulate expected splitting patterns using Gaussian09 (B3LYP/6-31G* basis set) .

- 2D Experiments : NOESY or HSQC to confirm through-space interactions between fluorine and methyl/amino groups .

Q. What strategies are effective for resolving crystallographic disorder in fluorinated aromatic systems?

- Methodological Answer : Fluorine’s small atomic radius and high electronegativity can lead to disordered positions. Mitigation approaches:

- High-Resolution Data : Collect at low temperature (100 K) to minimize thermal motion.

- SHELXL Refinement : Use PART/SUMP restraints to model split positions .

- Hirshfeld Surface Analysis : Validate intermolecular interactions (e.g., C-F⋯H-N hydrogen bonds) .

Q. How can researchers design bioactive analogs of this compound while maintaining metabolic stability?

- Methodological Answer :

- Bioisosteric Replacement : Substitute fluorine with chloro/trifluoromethyl groups (see analogs in ).

- SAR Studies : Test substituents at positions 2 (methyl) and 5 (amino) for activity against target enzymes.

- In Silico ADME : Predict metabolic pathways using SwissADME; fluorine often reduces CYP450-mediated oxidation .

Q. What experimental approaches address challenges in synthesizing and characterizing regioisomers of fluorinated benzoates?

- Methodological Answer :

- Directed Ortho-Metalation : Use LDA or TMPZnCl·LiCl to control regioselectivity during fluorination .

- Isotopic Labeling : ¹⁹F-¹H HOESY to differentiate isomers via spatial proximity .

- Crystallographic Comparison : Compare unit cell parameters with known isomers (e.g., Ethyl 2-amino-5-fluorobenzoate ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.